3-[4-(4,6-Dimethyl-pyrimidin-2-ylsulfamoyl)phenylcarbamoyl]-acrylic acid
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Overview
Description
3-[4-(4,6-Dimethyl-pyrimidin-2-ylsulfamoyl)phenylcarbamoyl]-acrylic acid is a complex organic compound known for its unique chemical structure and properties. This compound features a pyrimidine ring substituted with dimethyl groups and a sulfonamide group, which is further connected to a phenylcarbamoyl group and an acrylic acid moiety. Its intricate structure makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(4,6-Dimethyl-pyrimidin-2-ylsulfamoyl)phenylcarbamoyl]-acrylic acid typically involves multiple steps. One common method includes the coupling of 4,6-dimethyl-pyrimidine-2-ylsulfonamide with a phenylcarbamoyl derivative, followed by the introduction of an acrylic acid moiety. The reaction conditions often require the use of catalysts and specific solvents to facilitate the coupling and subsequent reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include continuous flow reactors and automated systems to maintain consistent reaction parameters and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-[4-(4,6-Dimethyl-pyrimidin-2-ylsulfamoyl)phenylcarbamoyl]-acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures, pH levels, and solvent environments to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of substituted products with different functional groups.
Scientific Research Applications
3-[4-(4,6-Dimethyl-pyrimidin-2-ylsulfamoyl)phenylcarbamoyl]-acrylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and mechanisms.
Industry: The compound can be used in the production of specialized materials and as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-[4-(4,6-Dimethyl-pyrimidin-2-ylsulfamoyl)phenylcarbamoyl]-acrylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4,6-Dimethyl-pyrimidine-2-ylsulfonamide: Shares the pyrimidine and sulfonamide moieties but lacks the phenylcarbamoyl and acrylic acid groups.
Phenylcarbamoyl derivatives: Compounds with similar phenylcarbamoyl structures but different substituents on the aromatic ring.
Acrylic acid derivatives: Compounds containing the acrylic acid moiety with various substituents.
Uniqueness
3-[4-(4,6-Dimethyl-pyrimidin-2-ylsulfamoyl)phenylcarbamoyl]-acrylic acid is unique due to its combination of a pyrimidine ring, sulfonamide group, phenylcarbamoyl group, and acrylic acid moiety. This combination of functional groups provides the compound with distinct chemical properties and reactivity, making it valuable for specific scientific and industrial applications.
Properties
IUPAC Name |
(E)-4-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]anilino]-4-oxobut-2-enoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O5S/c1-10-9-11(2)18-16(17-10)20-26(24,25)13-5-3-12(4-6-13)19-14(21)7-8-15(22)23/h3-9H,1-2H3,(H,19,21)(H,22,23)(H,17,18,20)/b8-7+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUGYDSJZQNENIV-BQYQJAHWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C=CC(=O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)/C=C/C(=O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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